molecular formula C19H17N3O2S B10875762 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10875762
M. Wt: 351.4 g/mol
InChI Key: QAMPLJVAZVYHCJ-UHFFFAOYSA-N
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Description

3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features both indole and quinazolinone moieties The indole structure is known for its presence in many biologically active molecules, while the quinazolinone ring is often found in compounds with significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound’s indole moiety is known for its interaction with various biological targets, making it a candidate for drug discovery and development

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The quinazolinone ring is known for its presence in several pharmacologically active compounds, suggesting possible applications in the treatment of diseases such as cancer and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and quinazolinone rings.

Mechanism of Action

The mechanism of action of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The quinazolinone ring can also bind to specific proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(1H-indol-3-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.

    3-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    3-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Has an oxo group instead of a thioxo group, which may influence its chemical properties and biological effects.

Uniqueness

The presence of both the methoxy group on the indole ring and the thioxo group on the quinazolinone ring makes 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one unique. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C19H17N3O2S/c1-24-13-6-7-16-15(10-13)12(11-20-16)8-9-22-18(23)14-4-2-3-5-17(14)21-19(22)25/h2-7,10-11,20H,8-9H2,1H3,(H,21,25)

InChI Key

QAMPLJVAZVYHCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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